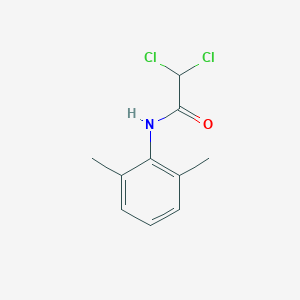

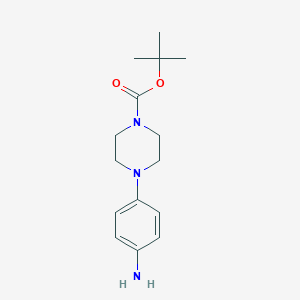

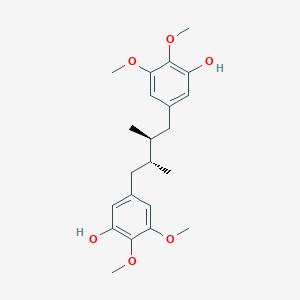

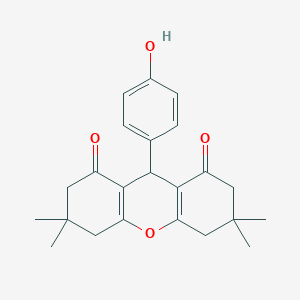

3-(1,3-苯并二氧杂环-5-基甲基)-5,7-二羟基-6-甲基-4-氧代-2,3-二氢色满烯-8-甲醛

描述

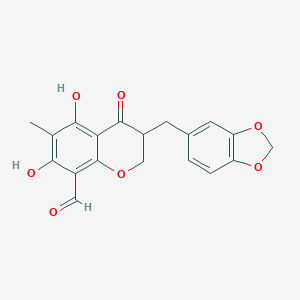

The compound is a derivative of chromene, a heterocyclic compound that is a fusion of a benzene ring and a pyran ring. It has a 1,3-benzodioxol-5-ylmethyl group attached, which is a common motif in many natural products and drugs, including the psychoactive compound MDMA .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted based on its structure. For example, the presence of polar groups (like the hydroxyl groups in this compound) would likely make it more soluble in polar solvents .科学研究应用

Traditional Medicine

Ophiopogonanone C is found in the tubers of Ophiopogon japonicus , a plant native to East Asia . This plant is well-known in traditional medicine, particularly in China, where it’s used for the treatment of dry coughs and phthisis .

Pharmacological Activities

The plant Ophiopogon japonicus, which contains Ophiopogonanone C, has similar pharmacological activities and clinical efficacies to Liriopes radix . This suggests that Ophiopogonanone C may also share these properties.

Chemical Composition Analysis

Ophiopogonanone C is one of the homoisoflavonoids found in Ophiopogon japonicus . It’s used as a marker in the chemical comparison and quality evaluation of Ophiopogon japonicus and Liriopes radix .

Impact of Agricultural Practices

Studies have found that the use of paclobutrazol, a plant growth regulator, can reduce the content of Ophiopogonanone C in Ophiopogon japonicus . This highlights the impact of agricultural practices on the chemical composition of medicinal plants.

Potential Therapeutic Applications

While specific therapeutic applications of Ophiopogonanone C are not mentioned in the sources, the traditional use of Ophiopogon japonicus in treating respiratory conditions suggests potential applications in this area .

Future Research Directions

Given the traditional use and pharmacological activities of Ophiopogon japonicus, future research could explore the specific role of Ophiopogonanone C in these effects. Additionally, the impact of agricultural practices on its content suggests a need for research into sustainable cultivation methods .

作用机制

Ophiopogonanone C, also known as D84980 or 3-(1,3-benzodioxol-5-ylmethyl)-5,7-dihydroxy-6-methyl-4-oxo-2,3-dihydrochromene-8-carbaldehyde, is a homoisoflavonoidal compound isolated from the tuber of Ophiopogon japonicas . This article will delve into the mechanism of action of Ophiopogonanone C, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Mode of Action

It is known to possess antioxidant, antibacterial, anti-inflammatory, and antitumor activities .

Biochemical Pathways

More research is needed to elucidate the specific biochemical pathways and their downstream effects influenced by this compound .

Result of Action

Ophiopogonanone C has been found to exhibit antioxidant, antibacterial, anti-inflammatory, and antitumor activities . .

Action Environment

It is known that the compound is isolated from the tuber of Ophiopogon japonicas, which grows well in full sun or partial shade in well-drained, moist sandy or sandy-loam soils with a pH between 6.5 and 7.5 . .

未来方向

属性

IUPAC Name |

3-(1,3-benzodioxol-5-ylmethyl)-5,7-dihydroxy-6-methyl-4-oxo-2,3-dihydrochromene-8-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O7/c1-9-16(21)12(6-20)19-15(17(9)22)18(23)11(7-24-19)4-10-2-3-13-14(5-10)26-8-25-13/h2-3,5-6,11,21-22H,4,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQUXTCZWTTUERG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C2C(=C1O)C(=O)C(CO2)CC3=CC4=C(C=C3)OCO4)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 10871974 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of Ophiopogonanone C in the context of Ophiopogon japonicus?

A1: Ophiopogonanone C is a flavonoid found in the tuber of Ophiopogon japonicus [, ]. While research on this specific compound is limited, it belongs to a class of compounds known for their potential pharmacological activities.

Q2: How does the application of paclobutrazol, a plant growth regulator, impact the levels of Ophiopogonanone C in Ophiopogon japonicus?

A2: Research indicates that the use of paclobutrazol in the cultivation of Ophiopogon japonicus can significantly decrease the levels of Ophiopogonanone C in the tuber []. This finding suggests that paclobutrazol may interfere with the plant's secondary metabolite production, potentially impacting the overall phytochemical profile of Ophiopogon japonicus.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(3,5-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 4-methoxybenzenesulfonate](/img/structure/B103937.png)

![7-Phenylbenzo[k]fluoranthene](/img/structure/B103953.png)